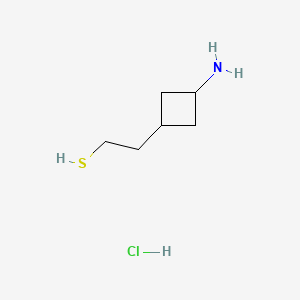![molecular formula C8H16ClNO4S B15316690 tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
tert-butylN-[2-(chlorosulfonyl)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate: is an organic compound with the chemical formula C₉H₁₈ClNO₄S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including biomedical research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.
- The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the exothermic nature of the reaction.
- After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography.
tert-Butyl carbamate: is reacted with .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction conditions while maintaining the same temperature and solvent conditions.
Continuous monitoring: of the reaction to ensure consistent product quality.
Automated purification: techniques to handle large quantities of the compound efficiently.
化学反応の分析
Types of Reactions: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and sulfonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Nucleophiles: such as amines or alcohols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Carbamic acid and sulfonic acid derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Sulfide derivatives.
科学的研究の応用
tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Biomedical Research: Employed in the development of pharmaceuticals and as a research tool in studying biological pathways.
Chemical Biology: Used to modify biomolecules for studying their functions and interactions.
Material Science: Utilized in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it a valuable tool in modifying and studying the functions of various molecules.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
Chlorosulfonyl isocyanate: A reagent used in the synthesis of sulfonyl carbamates.
tert-ButylN-[2-(chlorosulfonyl)ethyl]carbamate: A similar compound with a different alkyl chain length.
Uniqueness: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate is unique due to its specific reactivity profile and the presence of both tert-butyl and chlorosulfonyl groups. This combination allows for versatile applications in organic synthesis and biomedical research, making it a valuable compound in various scientific fields.
特性
分子式 |
C8H16ClNO4S |
|---|---|
分子量 |
257.74 g/mol |
IUPAC名 |
tert-butyl N-(2-chlorosulfonylpropyl)carbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-6(15(9,12)13)5-10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChIキー |
UDJGLFYPNXXDTI-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


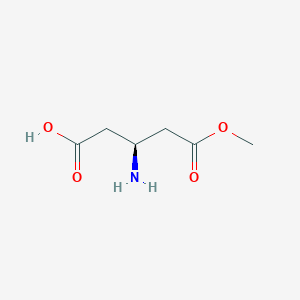

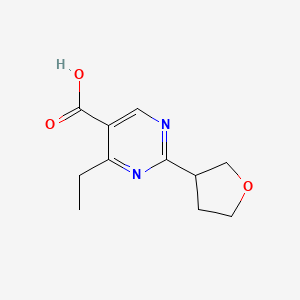
![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
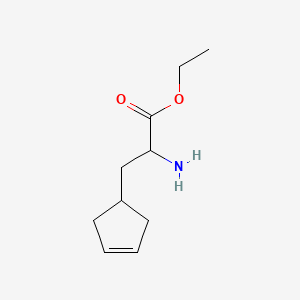
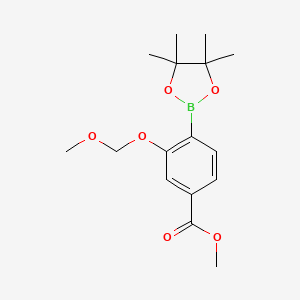
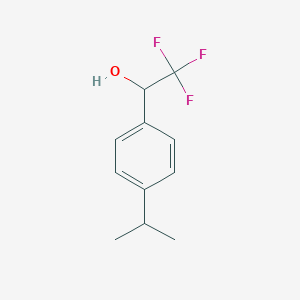
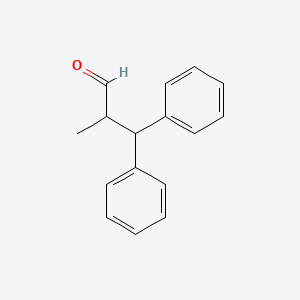
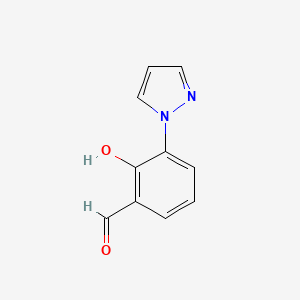
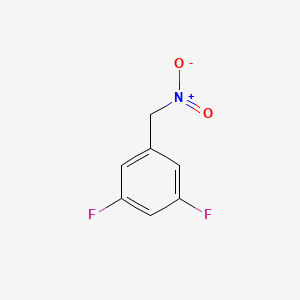
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
